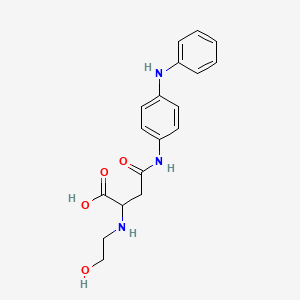
P-(3-bromophenyl)phosphonous bis(dimethylamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-(3-bromophenyl)phosphonous bis(dimethylamide), also known as BRP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied to understand its potential benefits and limitations.
Wirkmechanismus
The mechanism of action of P-(3-bromophenyl)phosphonous bis(dimethylamide) is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are essential for cell growth and survival. P-(3-bromophenyl)phosphonous bis(dimethylamide) has been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in the regulation of cell growth and differentiation. P-(3-bromophenyl)phosphonous bis(dimethylamide) has also been shown to inhibit the activation of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
P-(3-bromophenyl)phosphonous bis(dimethylamide) has been shown to exhibit both biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that P-(3-bromophenyl)phosphonous bis(dimethylamide) can inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In vivo studies have shown that P-(3-bromophenyl)phosphonous bis(dimethylamide) can reduce the growth and metastasis of tumors in animal models. P-(3-bromophenyl)phosphonous bis(dimethylamide) has also been shown to exhibit anti-inflammatory and immunomodulatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
P-(3-bromophenyl)phosphonous bis(dimethylamide) has several advantages for use in lab experiments, including its high purity and stability, low toxicity, and ease of synthesis. However, P-(3-bromophenyl)phosphonous bis(dimethylamide) also has some limitations, such as its limited solubility in water and some organic solvents, which can affect its bioavailability and efficacy. Additionally, the mechanism of action of P-(3-bromophenyl)phosphonous bis(dimethylamide) is not fully understood, which can make it challenging to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the research on P-(3-bromophenyl)phosphonous bis(dimethylamide). One direction is to further investigate the mechanism of action of P-(3-bromophenyl)phosphonous bis(dimethylamide) to understand its potential targets and signaling pathways. Another direction is to optimize the synthesis and purification methods of P-(3-bromophenyl)phosphonous bis(dimethylamide) to improve its yield and purity. Additionally, more studies are needed to explore the potential applications of P-(3-bromophenyl)phosphonous bis(dimethylamide) in other fields, such as agriculture and environmental science. Overall, the research on P-(3-bromophenyl)phosphonous bis(dimethylamide) has the potential to lead to the development of new drugs, materials, and catalysts with diverse applications.
Synthesemethoden
P-(3-bromophenyl)phosphonous bis(dimethylamide) can be synthesized using several methods, including the reaction of 3-bromophenylphosphonic dichloride with dimethylamine or the reaction of 3-bromophenylphosphonic acid with dimethylamine followed by the addition of thionyl chloride. The yield and purity of P-(3-bromophenyl)phosphonous bis(dimethylamide) can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent used.
Wissenschaftliche Forschungsanwendungen
P-(3-bromophenyl)phosphonous bis(dimethylamide) has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, P-(3-bromophenyl)phosphonous bis(dimethylamide) has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. In materials science, P-(3-bromophenyl)phosphonous bis(dimethylamide) has been used as a precursor for the synthesis of phosphorus-containing polymers and as a flame retardant. In catalysis, P-(3-bromophenyl)phosphonous bis(dimethylamide) has been used as a ligand for the synthesis of organometallic complexes.
Eigenschaften
IUPAC Name |
N-[(3-bromophenyl)-(dimethylamino)phosphanyl]-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrN2P/c1-12(2)14(13(3)4)10-7-5-6-9(11)8-10/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPFKSLZDWTIPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)P(C1=CC(=CC=C1)Br)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrN2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
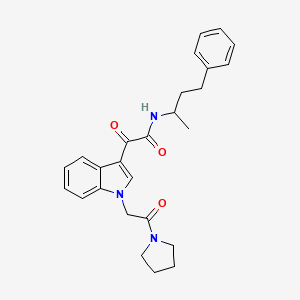
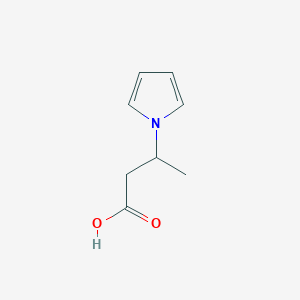



![5-bromo-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2791180.png)
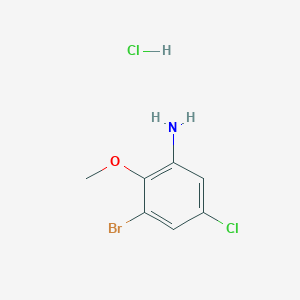
![2-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2791186.png)
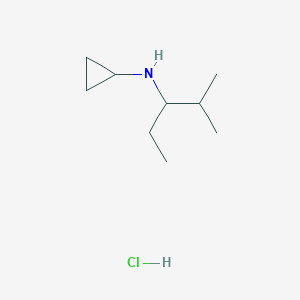
![6-Isopropyl-2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2791188.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)propanamide](/img/structure/B2791190.png)
